molecular formula C13H10N2O2S B1658871 Benzenecarbothioamide, 4-nitro-N-phenyl- CAS No. 6244-77-5

Benzenecarbothioamide, 4-nitro-N-phenyl-

Cat. No.: B1658871
CAS No.: 6244-77-5
M. Wt: 258.3 g/mol
InChI Key: SQYJDKLHHWSERM-UHFFFAOYSA-N
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Description

Benzenecarbothioamide, 4-nitro-N-phenyl-, is a thiourea derivative characterized by a benzene ring substituted with a nitro group (-NO₂) at the para position and a phenyl-thioamide (-N-phenylcarbothioamide) moiety. The thioamide group (-C(=S)-NH-) provides unique electronic and steric properties, enabling applications in coordination chemistry and bioactivity studies. For instance, the sulfur atom in similar compounds acts as a ligand in metal complexes, as seen in (Benzenecarbothioamide-κS)pentacarbonyltungsten(0) .

Properties

CAS No.

6244-77-5

Molecular Formula

C13H10N2O2S

Molecular Weight

258.3 g/mol

IUPAC Name

4-nitro-N-phenylbenzenecarbothioamide

InChI

InChI=1S/C13H10N2O2S/c16-15(17)12-8-6-10(7-9-12)13(18)14-11-4-2-1-3-5-11/h1-9H,(H,14,18)

InChI Key

SQYJDKLHHWSERM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=S)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)NC(=S)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Properties

The physicochemical and functional properties of benzenecarbothioamides are heavily influenced by substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Benzenecarbothioamide Derivatives
Compound Name (CAS No.) Substituents Molecular Formula Molecular Weight Key Properties/Applications
4-Nitro-N-phenyl-benzenecarbothioamide 4-NO₂, N-Ph C₁₃H₁₁N₂O₂S 271.30* Predicted ligand properties, bioactivity (inferred from )
N-(4-Bromophenyl)-benzenecarbothioamide (73376-00-8) N-(4-BrC₆H₄) C₁₃H₁₀BrNS 292.20 Coordination chemistry applications
4-Methoxy-N-(1-phenylethyl)-benzenecarbothioamide (62659-20-5) 4-OCH₃, N-(1-PhCH₂) C₁₆H₁₇NOS 271.38 Unspecified in evidence; methoxy group may enhance solubility
4-(Butylsulfamoyl)-benzenecarbothioamide (56236-70-5) 4-SO₂NHBu C₁₁H₁₆N₂O₂S₂ 272.39 Sulfamoyl group increases polarity; potential pharmacological relevance
N-Hydroxy-N-(4-methylphenyl)-benzenecarbothioamide (58795-14-5) N-OH, N-(4-MeC₆H₄) C₁₄H₁₄N₂OS 258.34 Hydroxamic acid derivative; possible metal chelation

*Calculated based on molecular formula.

Key Observations:

Electron-Withdrawing vs. Sulfamoyl (in CAS 56236-70-5) and hydroxamic acid (in CAS 58795-14-5) groups introduce additional hydrogen-bonding sites, influencing solubility and crystal packing .

Coordination Chemistry :

  • The sulfur atom in benzenecarbothioamides coordinates with metals like tungsten, forming stable octahedral complexes (e.g., (Benzenecarbothioamide-κS)pentacarbonyltungsten(0)) . Substituents like bromo or nitro may modulate ligand strength by altering electron density.

Bioactivity: While direct data are lacking for 4-nitro-N-phenyl-, analogs with sulfur and nitrogen donors exhibit bioactivity akin to thiolated nucleosides . The nitro group’s presence may enhance antibacterial or antiparasitic activity compared to halogenated derivatives .

Intermolecular Interactions

  • Crystal Packing :
    • Hydrogen bonding (N–H⋯O, C–H⋯S) and van der Waals interactions dominate in benzenecarbothioamides. For example, the tungsten complex forms dimeric chains via N–H⋯O bonds , while bromo derivatives may exhibit halogen bonding .
  • Solubility :
    • Polar substituents (e.g., sulfamoyl , hydroxamic acid ) enhance water solubility, whereas nitro and aryl groups promote organic solvent compatibility.

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